(E)-4-(2-Nitrovinyl)pyridine
Overview
Description
Synthesis Analysis
The synthesis of pyridine derivatives often involves multi-step reactions, starting from commercially available reagents. For example, a tricyclic pyridine-based material was synthesized through a two-step reaction, showcasing the complex nature of synthesizing pyridine derivatives with specific functional groups (Ma et al., 2018).
Molecular Structure Analysis
The molecular structure of pyridine derivatives is determined through techniques such as single-crystal X-ray diffraction. These compounds often exhibit high density and specific crystallographic parameters, indicative of their unique molecular frameworks (Ma et al., 2018).
Chemical Reactions and Properties
Pyridine derivatives undergo a variety of chemical reactions, influenced by their molecular structure. The introduction of nitrovinyl groups to the pyridine ring could lead to specific reactivity patterns, especially in the presence of other reactive groups or under specific conditions.
Physical Properties Analysis
The physical properties of pyridine derivatives, including those potentially similar to (E)-4-(2-Nitrovinyl)pyridine, are characterized by high density, thermal stability, and specific crystal parameters. These properties are crucial for their application in different areas of research and technology (Ma et al., 2018).
Scientific Research Applications
Fluorescent Probing and Material Sciences
One of the applications of (E)-4-(2-Nitrovinyl)pyridine is in the development of fluorescent probes for detecting ions in the food industry. A study by Wu et al. (2017) synthesized a dipyridyltriphenylamine derivative of (E)-4-(2-nitrovinyl)-N,N-bis(4-(pyridin-4-yl)-phenyl)aniline as a fluorescent probe for sulfite ion detection. This chemodosimeter demonstrated potential in emitting far-red to near-infrared emission under both aqueous and solid-state conditions, indicating its applicability in luminescent functional materials (Wu et al., 2017).
Molecular Machines and Electronic Devices
Gordillo et al. (2016) explored the E/Z isomerization of a derivative from 2-pyridinecarboxaldehyde induced by ultraviolet radiation, highlighting the spectroscopy and dynamic properties of compounds like (E)-4-(2-Nitrovinyl)pyridine. This research has implications for their potential use in molecular machines and electronic devices (Gordillo et al., 2016).
Advanced Materials and Catalysis
Research by Rajadurai et al. (2003) on pyridine-based nitronyl nitroxide biradicals introduces (E)-4-(2-Nitrovinyl)pyridine derivatives as components of novel materials with significant electronic and magnetic properties. These findings suggest applications in creating advanced materials with specific magnetic behaviors (Rajadurai et al., 2003).
Corrosion Inhibition
Bouhrira et al. (2010) demonstrated the use of a derivative, 2-phenyl-3-nitroso-imidazo[1,2-a]pyridine, which shares a structural motif with (E)-4-(2-Nitrovinyl)pyridine, for corrosion inhibition on carbon steel in acidic solutions. This study underscores the compound's relevance in developing corrosion inhibitors for industrial applications (Bouhrira et al., 2010).
Heterometallic Chains and Magnetic Properties
Wang et al. (2017) focused on nitronyl nitroxide bridged heterometallic chains incorporating pyridine derivatives, revealing their potential in magneto-chemical applications. The study provided insights into the antiferromagnetic interactions within these compounds, highlighting their importance in the development of magnetic materials (Wang et al., 2017).
Safety And Hazards
properties
IUPAC Name |
4-[(E)-2-nitroethenyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c10-9(11)6-3-7-1-4-8-5-2-7/h1-6H/b6-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHDOWRKJXJUNC-ZZXKWVIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=C[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1/C=C/[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(2-Nitrovinyl)pyridine | |
CAS RN |
100446-37-5 | |
Record name | 4-[(1E)-2-Nitroethenyl]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100446-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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